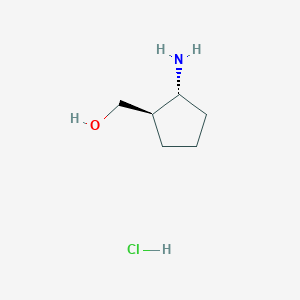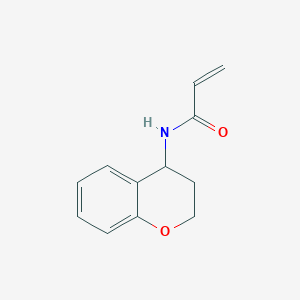![molecular formula C27H22F2N2O3S B2422882 3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223954-99-1](/img/structure/B2422882.png)
3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, a quinoline ring, a furan ring, and an amide group. Each of these structural features can confer specific properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several aromatic rings (thiophene, quinoline, and furan) and functional groups (ether, amide, and fluoro substituents). These features could potentially influence the compound’s reactivity, stability, and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and structural features. For example, the amide group might undergo hydrolysis or condensation reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Research has demonstrated the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including compounds similar in structure to the specified chemical. These compounds were tested for antiproliferative activity against a variety of cell lines, highlighting their potential as therapeutic agents. For instance, certain derivatives exhibited significant activity, especially against melanoma and breast cancer cell lines, due to their interaction with specific molecular targets (Joyce Hung et al., 2014).
Anti-Tubercular Activity
Another study focused on the synthesis of fused thieno-/furo-quinoline compounds, revealing a straightforward preparation method. These compounds were screened for anti-tubercular activity, with certain derivatives displaying superior efficacy compared to established drugs. This suggests their potential utility in developing new treatments for tuberculosis (M. Akula et al., 2016).
ATM Kinase Inhibition
Research into 3-quinoline carboxamides has led to the discovery and optimization of compounds as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These findings are significant for developing targeted therapies for diseases where ATM kinase plays a crucial role, demonstrating the chemical's potential in precision medicine (S. Degorce et al., 2016).
Diuretic Properties and Crystal Structure
A study on the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, sheds light on its potential as a novel hypertension remedy. The analysis of its crystal structure provides insights into its pharmacological activity and offers a foundation for further drug development (S. Shishkina et al., 2018).
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, which this compound is a part of, are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways to exert their pharmacological effects .
Result of Action
Thiophene derivatives are known to exert a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N2O3S/c1-2-33-19-9-7-16(8-10-19)23-21-15-31-24-20(13-17(28)14-22(24)29)25(21)35-26(23)27(32)30-11-3-5-18-6-4-12-34-18/h4,6-10,12-15H,2-3,5,11H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQKSCLNZCKNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=C(C4=NC=C23)F)F)C(=O)NCCCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)

![1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2422802.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
![N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2422811.png)

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2422813.png)
![2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2422815.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422817.png)
![5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2422818.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)
![ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2422821.png)